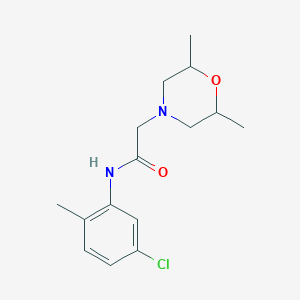![molecular formula C19H26ClNO3 B5320389 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride CAS No. 1048664-76-1](/img/structure/B5320389.png)
2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用机制
The mechanism of action of 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride involves its binding to and activation of β-adrenergic receptors. This leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels then leads to the activation of protein kinase A (PKA) and downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific β-adrenergic receptor subtype that it activates. It has been shown to have positive inotropic and chronotropic effects on the heart, leading to increased cardiac output. It also has bronchodilatory effects on the respiratory system, making it a potential treatment for asthma and other respiratory diseases. Additionally, it has been shown to have metabolic effects, such as increasing lipolysis and glucose uptake.
实验室实验的优点和局限性
One advantage of using 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is its selectivity for β-adrenergic receptors, which allows for precise manipulation of these receptors without affecting other signaling pathways. Additionally, its hydrophilic nature allows for easy solubility in aqueous solutions. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are numerous future directions for the study of 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride. One potential direction is the development of more selective β-adrenergic receptor agonists that target specific receptor subtypes. Additionally, further studies are needed to fully understand the physiological and pathological roles of β-adrenergic receptors in various organ systems. Finally, the potential therapeutic applications of this compound in various diseases should be explored further.
合成方法
The synthesis of 2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid. This synthesis method has been reported to yield a high purity and yield of the final product.
科学研究应用
2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride has been used in numerous scientific research studies due to its ability to selectively activate β-adrenergic receptors. It has been shown to have potential applications in the treatment of cardiovascular diseases, respiratory diseases, and metabolic disorders. Additionally, it has been used as a tool compound to study the role of β-adrenergic receptors in various physiological and pathological processes.
属性
IUPAC Name |
2-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-19(2,14-21)20-12-16-10-7-11-17(22-3)18(16)23-13-15-8-5-4-6-9-15;/h4-11,20-21H,12-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPRRKEHWFZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048664-76-1 |
Source


|
| Record name | 1-Propanol, 2-[[[3-methoxy-2-(phenylmethoxy)phenyl]methyl]amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5320308.png)
![3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5320309.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5320342.png)

![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)
![4-methyl-6-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5320358.png)


![6-[3-(aminocarbonyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5320378.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(2-methoxyethoxy)acetyl]-1,4-diazepane](/img/structure/B5320382.png)
![N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5320396.png)
![N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5320409.png)